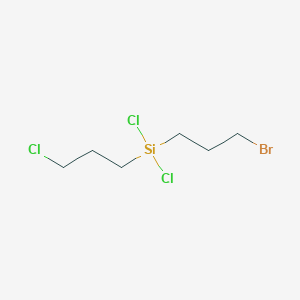
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is an organosilicon compound with the molecular formula C6H12BrCl2Si. This compound is characterized by the presence of both bromine and chlorine atoms attached to a silicon atom through propyl groups. It is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(dichloro)(3-chloropropyl)silane typically involves the reaction of 3-bromopropyltrichlorosilane with a suitable reagent under controlled conditions. One common method is the hydrosilylation of allyl chloride with trichlorosilane using a transition-metal catalyst such as Rh(I) to selectively form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation reactions, often using advanced catalytic systems to ensure high yield and selectivity. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrosilylation: The compound can participate in hydrosilylation reactions, adding silicon-hydrogen bonds to alkenes.
Reduction and Oxidation: It can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Catalysts: Transition-metal catalysts like Rh(I) are used in hydrosilylation reactions.
Reducing Agents: Employed in reduction reactions to modify the compound’s structure.
Major Products Formed
Substituted Silanes: Formed through substitution reactions.
Hydrosilylated Products: Resulting from hydrosilylation reactions.
Reduced or Oxidized Derivatives: Produced through reduction or oxidation processes.
Applications De Recherche Scientifique
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Mécanisme D'action
The mechanism of action of (3-Bromopropyl)(dichloro)(3-chloropropyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophilic species, leading to the formation of new compounds. The presence of bromine and chlorine atoms allows for selective substitution reactions, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)trichlorosilane: Similar in structure but lacks the bromine atom.
(3-Bromopropyl)trichlorosilane: Contains bromine but has three chlorine atoms attached to silicon.
(3-Chloropropyl)trimethoxysilane: Contains methoxy groups instead of chlorine atoms.
Uniqueness
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propriétés
Numéro CAS |
166970-55-4 |
|---|---|
Formule moléculaire |
C6H12BrCl3Si |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
3-bromopropyl-dichloro-(3-chloropropyl)silane |
InChI |
InChI=1S/C6H12BrCl3Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2 |
Clé InChI |
ZAQHODDIFSGXEF-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si](CCCBr)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


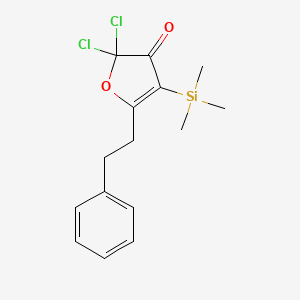
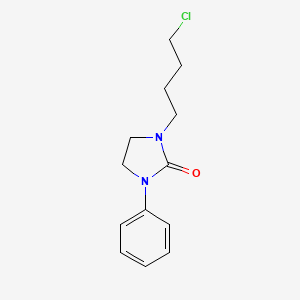

![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
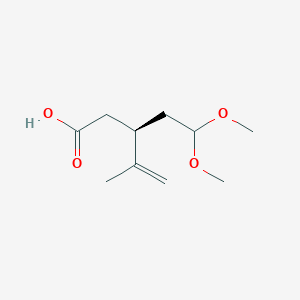
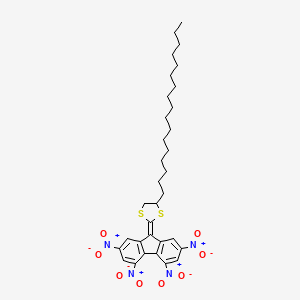
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
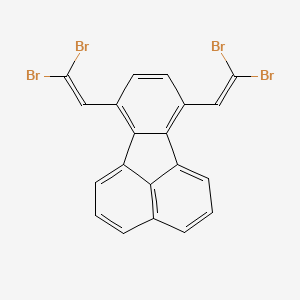
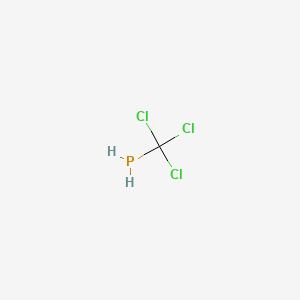
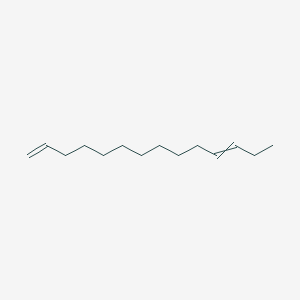

![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
